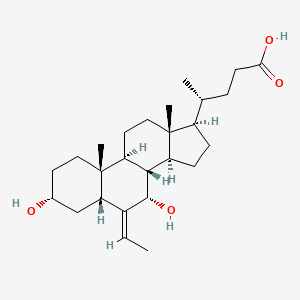

6-Ethylidene-Obeticholic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethylidene-Obeticholic Acid is a semi-synthetic bile acid derivative. It is a potent agonist of the farnesoid X receptor, a nuclear receptor highly expressed in the liver and small intestine. This compound has gained significant attention due to its therapeutic applications, particularly in the treatment of primary biliary cholangitis and non-alcoholic steatohepatitis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylidene-Obeticholic Acid involves a multi-step process. One of the key steps is the isolation of an amide intermediate, which undergoes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure. This process is efficient and environmentally friendly, achieving high yields with minimal impurities .

Industrial Production Methods: Industrial production of this compound follows a scalable four-step process. This method includes the use of efficient single recrystallization for the final purification, making the work-up procedure more concise and environmentally friendly. The kilogram-scale production can achieve over 70% yield with all impurities controlled below 0.10% .

Análisis De Reacciones Químicas

Types of Reactions: 6-Ethylidene-Obeticholic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate is used as a selective oxidant.

Reduction: Sodium borohydride and cerous chloride are commonly used reducing agents.

Substitution: Iodoethane is used as a strong nucleophilic reagent.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Aplicaciones Científicas De Investigación

Primary Biliary Cholangitis (PBC)

Primary biliary cholangitis is an autoimmune disease that leads to progressive destruction of the bile ducts and liver fibrosis. Obeticholic acid has been approved for treating PBC in patients who do not respond adequately to ursodeoxycholic acid.

- Clinical Studies : A phase III trial demonstrated that obeticholic acid significantly reduced serum alkaline phosphatase levels, a biomarker for liver damage, compared to placebo. In a real-world study, patients treated with obeticholic acid showed a 63% reduced risk of hospitalization for hepatic decompensation or death compared to those not treated with the drug .

Non-Alcoholic Steatohepatitis (NASH)

NASH is characterized by fatty liver inflammation and can progress to cirrhosis. The potential of 6-Ethylidene-Obeticholic Acid in treating NASH is under investigation.

- Clinical Trials : The FLINT trial indicated that treatment with obeticholic acid improved liver histology in NASH patients without worsening fibrosis. However, concerns regarding cholesterol levels and cardiovascular risks have been raised . In 2023, an FDA panel voted against approving obeticholic acid for NASH due to insufficient evidence supporting its benefits over risks .

Portal Hypertension

Animal studies suggest that obeticholic acid may improve intrahepatic vascular resistance, potentially offering therapeutic benefits for portal hypertension—a condition often associated with liver cirrhosis.

- Ongoing Research : A phase IIa clinical study is currently underway to evaluate the effectiveness of this compound in this context .

Efficacy in PBC Patients

A study published in 2024 analyzed the long-term outcomes of patients with PBC treated with obeticholic acid. The results indicated significant improvements in clinical outcomes and a notable reduction in disease progression markers over a median follow-up of 9.3 months .

Real-World Effectiveness

In Canada, a cohort study evaluated the effectiveness of obeticholic acid among patients with PBC who had inadequate responses to standard treatments. The findings showed substantial biochemical improvements and a high percentage of patients achieving predefined clinical endpoints .

Summary Table of Applications

| Application | Condition | Study Type | Key Findings |

|---|---|---|---|

| Primary Biliary Cholangitis | Autoimmune liver disease | Phase III Trial | Significant reduction in alkaline phosphatase levels |

| Non-Alcoholic Steatohepatitis | Fatty liver disease | FLINT Trial | Improved liver histology; safety concerns noted |

| Portal Hypertension | Cirrhosis-related | Phase IIa Study | Potential improvement in intrahepatic vascular resistance |

Mecanismo De Acción

6-Ethylidene-Obeticholic Acid exerts its effects by activating the farnesoid X receptor. This activation reduces the synthesis of bile acids, inflammation, and hepatic fibrosis. The compound also influences the activities of peroxisome proliferator-activated receptor gamma and small heterodimer partner, which play roles in reducing fibrosis from hepatic stellate cells .

Comparación Con Compuestos Similares

- Chenodeoxycholic Acid

- Lithocholic Acid

- Deoxycholic Acid

- Allocholic Acid

Comparison: 6-Ethylidene-Obeticholic Acid is unique due to its higher potency as a farnesoid X receptor agonist compared to other bile acids. This higher potency makes it more effective in therapeutic applications, particularly in treating liver diseases .

Actividad Biológica

6-Ethylidene-Obeticholic Acid (OCA), a semisynthetic derivative of chenodeoxycholic acid (CDCA), is primarily recognized for its potent agonistic action on the farnesoid X receptor (FXR). This compound has garnered significant attention in the treatment of liver diseases, particularly primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical implications, and research findings.

Farnesoid X Receptor Activation

- OCA acts as a selective ligand for FXR, which plays a crucial role in regulating bile acid synthesis and cholesterol metabolism. By activating FXR, OCA reduces bile acid synthesis through the repression of cholesterol 7α-hydroxylase and promotes the secretion of fibroblast growth factor 19 (FGF-19), which further inhibits bile acid production .

Impact on Hepatic Processes

- The activation of FXR leads to several beneficial effects:

- Reduction in Cholestasis : OCA enhances bile flow and decreases hepatocyte exposure to toxic bile acids, mitigating inflammation and fibrosis associated with cholestasis .

- Anti-inflammatory Effects : OCA has demonstrated antifibrotic properties, contributing to improved liver function and reduced liver injury markers such as alkaline phosphatase (ALP) and alanine aminotransferase (ALT) in clinical studies .

Clinical Efficacy

Primary Biliary Cholangitis (PBC)

- OCA is approved as a second-line treatment for PBC, particularly for patients who do not respond adequately to ursodeoxycholic acid (UDCA). Clinical trials have shown that OCA significantly lowers ALP levels, a key biomarker for disease progression in PBC .

| Study | Dosage | Reduction in ALP (%) | Common Side Effects |

|---|---|---|---|

| Phase II Trial | 10 mg | -53.9% | Pruritus (15%) |

| Phase II Trial | 50 mg | -37.2% | Pruritus (38%) |

| Long-term Extension | Ongoing | Sustained reduction | Similar incidence of pruritus |

- A notable study reported that patients treated with OCA exhibited a median reduction in ALP of -53.9% at 10 mg and -37.2% at 50 mg compared to placebo, demonstrating robust therapeutic efficacy .

Non-Alcoholic Steatohepatitis (NASH)

- Research is ongoing regarding the use of OCA in NASH. Preliminary findings suggest that while OCA may reduce liver fibrosis severity, it does not effectively address the steatotic component of the disease .

Case Studies

- Long-term Efficacy in PBC Patients

- Predictive Scoring System for Treatment Response

Propiedades

IUPAC Name |

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXXWLPIJNFPHG-ZWVRHZPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.